N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-4-fluorobenzyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then subjected to amidation using a suitable amine, such as ammonia or a primary amine, to yield the final product.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can reduce the carboxamide group to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents under inert atmosphere.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: Due to its biological activity, the compound is being explored as a potential therapeutic agent. Research is ongoing to evaluate its efficacy and safety in preclinical and clinical studies.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and survival, resulting in anticancer activity.
Comparison with Similar Compounds
N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be compared to other benzothiophene derivatives, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with the title compound but contains a thiazole ring instead of a benzothiophene ring.
3-chloro-N-(4-fluorophenyl)-4-methoxybenzamide: This compound contains a similar substituted phenyl group but differs in the core structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c17-12-7-10(5-6-13(12)18)9-19-16(20)15-8-11-3-1-2-4-14(11)21-15/h5-8H,1-4,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICDMARLZYLFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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